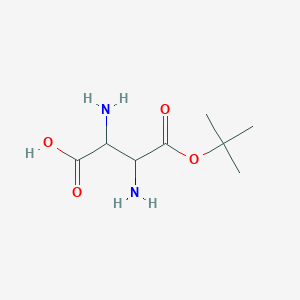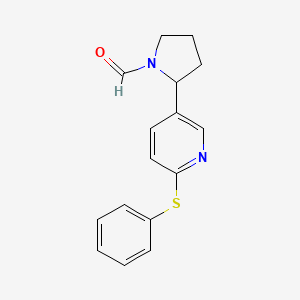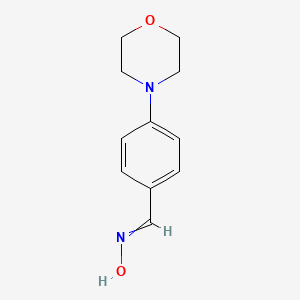
2,3-Diamino-4-(tert-butoxy)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-2,3-Diaminopropionic acid: is a derivative of the amino acid 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biochemical reagents .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2,3-diaminopropionic acid.
Protection Step: The amino groups are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain pure Boc-2,3-Diaminopropionic acid.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated systems for the protection and purification processes to ensure consistency and efficiency .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products:
Oxidation: Oxidized derivatives of Boc-2,3-Diaminopropionic acid.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
作用機序
Mechanism:
- Boc-2,3-Diaminopropionic acid exerts its effects primarily through its role as a precursor in the synthesis of peptides and other biologically active molecules .
Molecular Targets and Pathways:
- The compound targets specific enzymes and receptors, depending on the final product synthesized from it. For example, it can be used to create NMDA receptor agonists that interact with the glycine site of the receptor .
類似化合物との比較
Boc-2,3-Diaminopropionic acid: can be compared to other Boc-protected amino acids such as Boc-2,3-diaminobutyric acid and Boc-2,3-diaminopentanoic acid.
Uniqueness:
特性
分子式 |
C8H16N2O4 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
2,3-diamino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)5(10)4(9)6(11)12/h4-5H,9-10H2,1-3H3,(H,11,12) |
InChIキー |
ORQMDJMEJXAOCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)

![N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)


![(E)-1-azabicyclo[3.2.1]octan-4-one oxime](/img/structure/B11821795.png)
![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B11821799.png)

![2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol](/img/structure/B11821818.png)
![tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B11821819.png)

![5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821835.png)

